molecular formula C110H192N40O24S4 B1151237 MAUROCALCIN

MAUROCALCIN

Cat. No. B1151237
M. Wt: 3857.2 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAUROCALCIN is an activator of Ca2+ release channel and so a Ryanodine receptors agonist. 33-mer basic peptide cross-linked by three disulphide bridges, synthetic, originally from Scorpio maurus palmatus scorpion venom It is an agonist of Ryanodine receptor type 1, 2 and 3. It potently and reversibly modifies channel gating behaviour of the type 1 Ryanodine receptor (RyR1) by inducing increased opening probabilities and a prominent subconductance behaviour. It binds to a different site than Ryanodine. Class of biological activity: Ca2+ channel activator. At cellular level: Myotubes, HEK293 cells expressing RyR1. Potency: EC50 at 12 to 20 nM. Field of use: It has a therapeutic potential, notably as candidate immuno-suppressive drugs and for the treatment of diseases induced by dysfunction of calcium channels, in men. It is used for research in pharmacology and physiology.

Scientific Research Applications

Let's conduct another search with a modified query.

Scientific Research Applications of Maurocalcine

Drug Delivery System

Maurocalcine (MCa) has been identified as a potent cell-penetrating peptide, originally isolated from the venom of the Tunisian scorpion. It has demonstrated its value as a pharmacological activator of the ryanodine receptor and has significantly contributed to the understanding of excitation-contraction coupling in skeletal muscles. Beyond its pharmacological properties, MCa's positively charged nature makes it an innovative vector for cell penetration, enabling the delivery of various compounds into cells. A novel MCa analog has been developed, preserving the potent ability to carry cargo molecules into cells, without the pharmacological activity associated with its native form. This analog can efficiently transport impermeant compounds into cells, making it a valuable tool for therapeutic applications (De Waard et al., 2008).

Cancer Treatment

The cell-penetrating properties of MCa have been exploited to overcome tumor cell resistance that often develops after administration of anti-cancer drugs like doxorubicin. A study showed that coupling doxorubicin to an analog of MCa significantly enhances the drug's anti-tumoral efficacy, particularly on doxorubicin-resistant cancer cell lines. This suggests that coupling anti-tumoral drugs to cell-penetrating peptides like MCa represents a promising strategy to combat drug resistance in cancer treatment (Aroui et al., 2009).

Pharmacological Research

MCa's interaction with the ryanodine receptor, particularly RyR1, has been the subject of extensive research due to its implications in calcium signaling pathways. Studies have shown that MCa binds directly to RyR1, significantly modifying its calcium channel gating behavior, which is crucial for understanding the molecular mechanisms underlying calcium mobilization in skeletal muscles. The interaction of MCa with RyR1 has paved the way for significant advancements in pharmacological research, particularly in the context of excitation-contraction coupling and calcium signaling pathways (Ronjat et al., 2013).

Biotechnological Applications

MCa and its analogs have demonstrated the ability to efficiently translocate across cell membranes, making them potential molecular carriers for various biotechnological applications. The development of MCa analogs that lack the native pharmacological activity but retain cell-penetrating and vector efficiencies opens up new avenues for delivering therapeutic compounds, diagnostic agents, and other functional molecules into cells. The biophysical properties and cell-penetrating capabilities of MCa and its derivatives underscore their potential as versatile tools in biotechnology and drug development (De Waard et al., 2008).

properties

Molecular Formula

C110H192N40O24S4

Molecular Weight

3857.2 Da

Appearance

White powder

Purity

≥ 99 % (HPLC and Mass spectrometry)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.